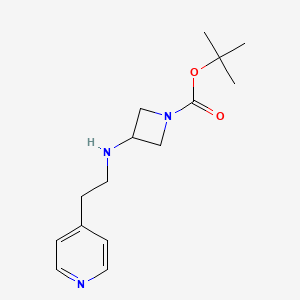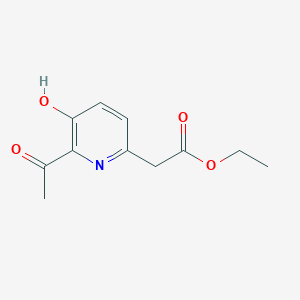
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a pyrazole ring with an aldehyde functional group at the 3-position. This compound is of significant interest in various fields due to its unique chemical properties, which include high stability and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable building block in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. This method provides moderate to excellent yields with high regioselectivity . The reaction conditions often include the use of copper(II) triflate (Cu(OTf)2) as a catalyst, 1,10-phenanthroline (phen) as a ligand, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile (CH3CN) at 35°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often involving reagents like trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethylsulfonyl chloride (CF3SO2Cl).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: TMSCF3 in the presence of a base, CF3SO2Cl in the presence of a nucleophile.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 4-(Trifluoromethyl)-1H-pyrazole-3-methanol.
Substitution: Various trifluoromethyl-substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its trifluoromethyl and aldehyde functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with applications in pharmaceuticals and agrochemicals.
Trifluorotoluene: Used as a precursor in the synthesis of various trifluoromethylated compounds.
Trifluoromethylpyridine: Widely used in the pharmaceutical and agrochemical industries for its unique properties.
Uniqueness
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is unique due to its combination of a trifluoromethyl group and an aldehyde functional group on a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H3F3N2O |
|---|---|
Peso molecular |
164.09 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-10-4(3)2-11/h1-2H,(H,9,10) |
Clave InChI |
KELRZEDCTXGZTB-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=C1C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















